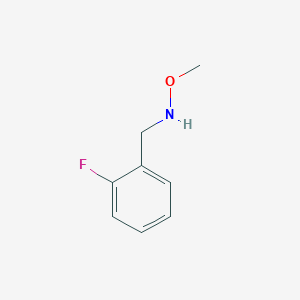

N-(2-Fluorobenzyl)-O-methylhydroxylamine

描述

N-(2-Fluorobenzyl)-O-methylhydroxylamine is a hydroxylamine derivative featuring a 2-fluorobenzyl group attached to the nitrogen atom and a methoxy group on the oxygen. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of metal-coordinating ligands and bioactive molecules. Its structure combines electronic effects from the fluorine atom (electron-withdrawing) and steric effects from the benzyl group, influencing its reactivity and coordination properties.

Synthesis: The compound can be synthesized via nucleophilic substitution reactions. For example, ketone analogues react with O-methylhydroxylamine hydrochloride in methanol under mild conditions to form oxime derivatives . The fluorobenzyl group is introduced through alkylation or condensation reactions, as seen in the preparation of related N-substituted hydroxylamines .

属性

IUPAC Name |

1-(2-fluorophenyl)-N-methoxymethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPRVPDUWHTABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620580 | |

| Record name | 1-(2-Fluorophenyl)-N-methoxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543730-76-3 | |

| Record name | 1-(2-Fluorophenyl)-N-methoxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-O-methylhydroxylamine typically involves the reaction of 2-fluorobenzyl chloride with O-methylhydroxylamine under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

化学反应分析

Types of Reactions

N-(2-Fluorobenzyl)-O-methylhydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or other reduced nitrogen compounds.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

科学研究应用

Antibacterial Properties

Recent studies have highlighted the effectiveness of hydroxylamines, including N-(2-Fluorobenzyl)-O-methylhydroxylamine, as antibacterial agents. Hydroxylamines have shown significant activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : These compounds are believed to inhibit bacterial growth by disrupting cellular processes. For instance, they can interfere with biofilm formation, which is crucial in chronic infections caused by bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound has been reported to be lower than that of many traditional antibiotics, indicating its potential as a powerful antibacterial agent .

Pharmaceutical Development

This compound serves as a promising scaffold for the development of new pharmaceuticals:

- Drug Resistance : With the rise of antibiotic-resistant bacteria, compounds like this compound are being investigated as alternatives to conventional antibiotics. Their unique structural properties allow for modifications that can enhance efficacy against resistant strains .

- Synthesis and Derivatives : The synthesis of this compound can be achieved through various methods, including the reaction of 2-fluorobenzaldehyde with hydroxylamine derivatives. This flexibility in synthesis allows for the creation of a library of derivatives that can be screened for biological activity .

Case Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial activity of various hydroxylamines, including this compound. The results indicated:

- Effective Against Biofilms : The compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, demonstrating its potential use in treating infections where biofilms are a concern .

- Broad Spectrum : It exhibited activity against a range of pathogens, including Staphylococcus epidermidis and Enterococcus faecalis, suggesting its broad-spectrum potential .

Case Study 2: Synthesis Methodologies

Research on the synthesis of related compounds has provided insights into efficient production methods:

- Yield Improvement : New synthetic routes have been developed that enhance yield while reducing costs and environmental impact. For example, using milder reaction conditions has made the synthesis safer and more suitable for industrial applications .

- Versatility : The synthetic methodologies allow for easy modification of the compound structure, facilitating the development of analogs with improved pharmacological properties .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria | Low MIC values; inhibits biofilm formation |

| Pharmaceutical Development | Potential scaffold for new antibiotics; addresses drug resistance | Modifications enhance efficacy; diverse derivatives possible |

| Synthesis Methodologies | Various methods available for efficient production | Improved yields; environmentally friendly processes |

作用机制

The mechanism of action of N-(2-Fluorobenzyl)-O-methylhydroxylamine involves its interaction with various molecular targets, including enzymes and proteins. The compound can act as an inhibitor or modifier of enzyme activity, affecting biochemical pathways and cellular processes. The specific pathways involved depend on the context of its use and the biological system being studied.

相似化合物的比较

Table 1: Key Properties of O-Substituted Hydroxylamines

Key Findings :

- O-Methyl vs. O-Benzyl : O-Methyl derivatives (e.g., O-methylhydroxylamine) exhibit faster reaction kinetics in oxime formation due to lower steric hindrance compared to O-benzyl analogues. However, O-benzyl groups offer better stability in acidic conditions .

- Fluorine Effect : The 2-fluorobenzyl group in the target compound increases lipophilicity, enhancing membrane permeability in biological systems and influencing metal-ligand binding stability .

Comparison with N-Substituted Hydroxylamines

Key Findings :

- Positional Fluorine Effects : N-(4-Fluorobenzyl) derivatives exhibit stronger electron-withdrawing effects than 2-fluorobenzyl analogues, altering metal complex geometries .

- Steric Influence : The 2-fluorobenzyl group introduces ortho-substitution steric hindrance, which can reduce reaction yields but improve selectivity in coordination chemistry .

Coordination Chemistry Comparison

Table 3: Metal Complexes of Hydroxylamine Derivatives

Key Findings :

- Nitroso vs. O-Methyl : Nitroso derivatives (e.g., N-nitrosohydroxylaminate) form more stable complexes than O-methyl analogues due to stronger chelation from the nitroso group .

- Structural Impact : The target compound’s Ni(II) complex features a distorted octahedral geometry with Ni–O bond lengths of 2.0179–2.0967 Å, similar to phenyl-substituted analogues but with enhanced hydrogen bonding from the fluorobenzyl group .

Analytical and Spectroscopic Characteristics

- Mass Spectrometry: The N-(2-fluorobenzyl) group produces characteristic fragments at m/z = 109.0448 (C₇H₆F⁺), distinguishing it from non-fluorinated analogues .

- NMR Spectroscopy : The ¹H NMR spectrum shows distinct signals for the fluorobenzyl aromatic protons (δ 7.2–7.5 ppm) and methoxy group (δ 3.2 ppm), consistent with related O-methylhydroxylamines .

生物活性

N-(2-Fluorobenzyl)-O-methylhydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a fluorobenzyl moiety. The presence of the fluorine atom is significant as it can influence the compound's reactivity and interaction with biological targets. This compound is part of a broader class of hydroxylamines, which have been studied for their diverse biological activities.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : Hydroxylamines can form covalent bonds with active site residues in enzymes, potentially leading to inhibition or modification of enzyme activity. This interaction can significantly affect metabolic pathways and cellular functions.

- Radical Scavenging : The hydroxylamine moiety has been identified as an effective radical scavenger, which can mitigate oxidative stress in cells. This property is crucial for developing compounds that can protect cells from oxidative damage .

Antibacterial Activity

Research has indicated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. A study focused on various N-hydroxylamine derivatives demonstrated that certain compounds could reduce the biomass of established biofilms on pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antibacterial Activity of Hydroxylamine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

This table summarizes findings from various studies indicating the effectiveness of hydroxylamine derivatives against common bacterial strains.

Case Studies

- Study on Antimicrobial Efficacy : A case study investigated the antimicrobial efficacy of N-hydroxylamines against methicillin-resistant strains of Staphylococcus aureus. The results showed significant inhibition at low concentrations, suggesting potential for therapeutic applications in treating resistant infections .

- Enzyme Interaction Studies : Another study focused on the mechanism by which this compound inhibits bacterial enzymes involved in cell wall synthesis. The compound was shown to bind effectively to the active sites, leading to decreased bacterial viability.

Research Findings

Recent studies have highlighted the significance of structure-activity relationships (SAR) in understanding how modifications to the hydroxylamine structure affect biological activity:

- Stability in Biological Systems : Research indicates that certain derivatives demonstrate enhanced stability in human plasma, which is critical for their potential therapeutic use .

- Selectivity and Toxicity : Investigations into selectivity revealed that some derivatives exhibit lower cytotoxicity towards eukaryotic cells while maintaining antibacterial efficacy, making them promising candidates for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。